4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pyrrolopyrimidine derivative characterized by a methoxy group at position 4, a methyl group at position 7, and an amine at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleic acid metabolism .
Properties
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMVUDUMUQMIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510970 | |
| Record name | 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84955-33-9 | |
| Record name | 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84955-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another method includes the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the pyrrolopyrimidine scaffold
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like iodine and bromine under acidic conditions
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The structural framework of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine allows for modifications that enhance its efficacy against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in specific cancer types, suggesting potential as a lead compound for drug development.
Antiviral Properties
Studies have shown that compounds with similar structures possess antiviral activity. The ability of this compound to interfere with viral replication mechanisms makes it a candidate for further investigation in antiviral drug discovery.
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival could lead to therapeutic applications in conditions such as Alzheimer's disease.
Biochemical Assays
The compound serves as a versatile scaffold for the development of biochemical probes. Its unique structure can be utilized to design inhibitors or substrates for various enzymes, facilitating the study of biochemical pathways and interactions.
Targeted Drug Delivery
This compound can be incorporated into nanocarriers for targeted drug delivery systems. Its compatibility with various delivery platforms enhances the efficacy and specificity of therapeutic agents.
Organic Electronics
The electronic properties of pyrrolo[2,3-d]pyrimidine derivatives make them suitable candidates for organic semiconductor materials. Research into their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ongoing, focusing on improving efficiency and stability.
Polymer Composites
Incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Studies are being conducted to assess its effectiveness in creating advanced materials with tailored properties for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and other therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s methoxy group increases polarity compared to non-oxygenated analogs (e.g., 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) .
- Molecular Weight : Halogenated derivatives (e.g., 5-iodo analog) exhibit higher molecular weights, which may enhance binding via halogen interactions .
- Melting Points : Derivatives with aromatic substituents (e.g., N-(pyridin-2-ylmethyl)) show broader melting point ranges (129–200°C), likely due to varied crystal packing .
Key Observations :
- Kinase Inhibitors : Bulky substituents (e.g., biphenyl in ) improve target affinity but may compromise pharmacokinetics.
- Antiparasitic Activity : Electron-withdrawing groups (e.g., fluoro in ) enhance potency against parasitic enzymes.
- Structural Flexibility: The target’s 7-methyl group may reduce steric hindrance compared to morpholinoethyl-substituted analogs .
Biological Activity
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H10N4O
- Molecular Weight : 174.19 g/mol
- CAS Number : 84955-33-9
The compound exhibits various biological activities through different mechanisms:
- Antiparasitic Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds, including this compound, have shown efficacy against malaria parasites by inhibiting PfATP4-associated Na+-ATPase activity. This inhibition disrupts the ion balance necessary for parasite survival and proliferation .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It is suggested that structural modifications can enhance its potency against specific cancer types by targeting cellular pathways involved in cell proliferation and apoptosis .
Anticancer Activity
The following table summarizes the cytotoxicity of this compound against different cancer cell lines:
Antiparasitic Activity
The following table presents the efficacy of the compound in inhibiting malaria parasites:
| Compound | EC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Methoxy derivative | 0.048 | Inhibition of PfATP4-associated Na+-ATPase | |
| Standard Drug | 0.010 | Comparative efficacy against resistant strains |
Case Studies
- Antimalarial Efficacy : In a study focusing on optimizing pyrrolo[2,3-d]pyrimidine derivatives, it was found that certain modifications led to enhanced aqueous solubility and metabolic stability while maintaining potent antiparasitic activity against Plasmodium falciparum in vivo models .
- Cancer Cell Line Studies : A series of experiments demonstrated that compounds similar to 4-Methoxy-7-methyl exhibited significant cytotoxicity against MCF7 and HepG2 cell lines, indicating potential as a therapeutic agent in cancer treatment. The studies highlighted the importance of structural modifications in enhancing anticancer properties and reducing toxicity .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions starting from pyrrolopyrimidine cores. Key steps include:
- Substituent Introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation under controlled temperatures (80–120°C) and solvent systems (e.g., DMF, THF) to avoid side reactions .
- Purification : Recrystallization or column chromatography is used to isolate the product, with HPLC monitoring to ensure >95% purity .
- Optimization : Yield improvements are achieved by adjusting reaction time, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of methylating agents), and inert atmospheres to prevent oxidation .
Q. How is NMR spectroscopy employed to confirm the structure of pyrrolo[2,3-d]pyrimidine derivatives?
- 1H NMR : Peaks for the methoxy group (δ 3.7–3.9 ppm, singlet) and methyl substituent (δ 2.5–2.7 ppm, singlet) are diagnostic. Aromatic protons in the pyrrolopyrimidine core appear as doublets or triplets (δ 6.5–8.5 ppm) .
- 13C NMR : Methoxy carbons resonate at δ 55–60 ppm, while methyl carbons appear at δ 20–25 ppm. Pyrimidine ring carbons are observed between δ 150–160 ppm .
- Validation : Cross-peaks in 2D NMR (e.g., HSQC, HMBC) confirm connectivity between substituents and the core structure .
Q. What analytical techniques are critical for assessing purity and molecular weight?
- HRMS (ESI) : Provides exact mass to confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass, error <2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% for biological assays) .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can microwave-assisted synthesis enhance the efficiency of pyrrolo[2,3-d]pyrimidine synthesis?
Microwave reactors reduce reaction times from hours to minutes (e.g., 5–10 minutes at 120°C) while improving yields by 15–20% compared to conventional heating. This method minimizes thermal degradation and side-product formation, particularly in cyclization and substitution steps . For example, microwave conditions for coupling reactions with Pd/C catalysts achieved 85% yield in 5 minutes .
Q. What computational strategies aid in optimizing reaction pathways for pyrrolo[2,3-d]pyrimidines?
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, identifying energy barriers for key steps like ring closure .
- Machine Learning : Analyzes historical reaction data to recommend optimal conditions (e.g., solvent polarity, catalyst loading) for new derivatives .
- Automation : Robotic platforms screen reaction parameters (temperature, stoichiometry) in parallel, accelerating optimization .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?
- Methoxy Groups : Enhance solubility and bioavailability but may reduce kinase inhibition potency compared to electron-withdrawing groups (e.g., Cl) .
- Methyl Substitutents : Increase metabolic stability by steric shielding of reactive sites. In kinase assays, 7-methyl derivatives showed 3-fold higher IC50 values than non-methylated analogs .
- Structure-Activity Relationships (SAR) : Molecular docking (e.g., AutoDock Vina) correlates substituent positions with binding affinity to targets like JAK2 or EGFR .
Q. How should researchers resolve contradictions in spectral data across studies?
- Case Example : Discrepancies in NH2 proton shifts (δ 5.6–6.0 ppm in DMSO-d6 vs. δ 6.2–6.5 ppm in CDCl3) arise from solvent polarity effects. Confirm assignments via deuterium exchange or 15N NMR .
- Reproducibility : Cross-validate data with independent synthetic batches and standardized NMR protocols (e.g., 400 MHz instruments, TMS reference) .
Q. What strategies mitigate impurities in final products?
- Byproduct Identification : LC-MS detects intermediates (e.g., dechlorinated byproducts) formed during alkylation. Adjust reaction pH (6.5–7.5) to suppress hydrolysis .
- Chromatography : Use gradient elution (e.g., 10–50% MeOH in CH2Cl2) to separate regioisomers with similar Rf values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
